molecular formula C26H46N4O8 B1381163 tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate CAS No. 1788054-69-2

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate

Cat. No.: B1381163
CAS No.: 1788054-69-2
M. Wt: 542.7 g/mol
InChI Key: BGYVZWTVFPYPSY-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[44]nonane-2-carboxylate hemioxalate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with oxalic acid to form the hemioxalate salt. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug design.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic structures with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its spirocyclic structure is of interest for developing new pharmaceuticals with unique modes of action.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

Uniqueness

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate is unique due to its hemioxalate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in research and industry.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVZWTVFPYPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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